2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol . This compound is characterized by the presence of an amino group, a pyrazole ring, and an oxolane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its binding to enzymes and receptors, modulating their activity and leading to desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2-[3-(aminomethyl)oxolan-3-yl]ethan-1-ol: Similar structure with an aminomethyl group instead of an amino group.
3-(piperazin-1-yl)oxolan-2-one dihydrochloride: Contains a piperazine ring instead of a pyrazole ring.
Uniqueness
2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole and oxolane rings makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-[5-amino-3-(oxolan-3-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H15N3O2/c10-9-5-8(7-1-4-14-6-7)11-12(9)2-3-13/h5,7,13H,1-4,6,10H2 |
InChI Key |
KGFVXJDKYZOZEP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NN(C(=C2)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.